N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family. Its molecular formula is , and it features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with an amine group. This compound is recognized for its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized from various precursors, including semicarbazides and carboxylic acids, through several methods that utilize different coupling agents and reaction conditions. It is cataloged under the CAS number 65283-97-8, which facilitates its identification in chemical databases and literature .
The synthesis of N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine typically involves the reaction of semicarbazides with carboxylic acids in the presence of dehydrating agents such as phosphoryl chloride. The reaction can be performed under reflux conditions followed by a purification step where the pH is adjusted using inorganic bases like sodium hydroxide or potassium hydroxide .
A common synthetic route includes:
The molecular structure of N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine consists of:
The structural formula can be expressed in SMILES notation as CC(C)N1=NN=C(O1)C(C)C
, indicating its specific arrangement of atoms .
Key molecular data include:
This data underlines its compact structure and potential reactivity due to the presence of functional groups .
N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine can participate in various chemical reactions typical of oxadiazole derivatives:
These reactions are influenced by the substituents on the oxadiazole ring and the reaction conditions employed .
The compound's reactivity can be enhanced by modifying reaction conditions such as temperature and solvent choice, allowing for selective transformations that could lead to derivatives with tailored properties .
The mechanism of action for N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with biological targets at the molecular level:
This potential mechanism underlies its interest in drug development and therapeutic applications .
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit various biological activities including antimicrobial and anticancer properties, suggesting that N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine may share similar effects .
These properties are essential for understanding how the compound behaves under different conditions .
Chemical properties include:
Understanding these properties aids in predicting its behavior in various applications .
N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine has several potential applications:
Research continues into optimizing its synthesis and exploring new applications within these fields .
The 1,3,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—emerged as a pharmacologically significant scaffold following its first controlled synthesis by Ainsworth in 1965. Early research capitalized on its aromatic yet diene-like electronic properties, enabling diverse reactivity for functionalization. By the 1980s, pioneering studies revealed that 1,3,4-oxadiazoles served as metabolically stable bioisosteres for labile ester and amide groups, accelerating their integration into drug design. Landmark approvals include the HIV integrase inhibitor Raltegravir (2007) and the endothelin antagonist Zibotentan (2010), both leveraging the ring’s hydrogen-bonding capability for target engagement. Contemporary research, particularly from 2020–2022, has expanded applications to antimicrobial, anticancer, and antidiabetic agents, with over 25% of recent studies focusing on 2-amine derivatives like N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine for enhanced pharmacokinetics [2] [7] [9].
Table 1: Key Milestones in 1,3,4-Oxadiazole Drug Development
Year | Compound/Drug | Therapeutic Use | Significance |
---|---|---|---|
1965 | First synthetic protocol | N/A | Enabled controlled access to oxadiazole scaffolds |
1980s | Furamizole | Antibiotic | Validated antimicrobial potential of oxadiazole core |
2007 | Raltegravir | Antiretroviral | FDA-approved HIV therapy; blockbuster drug |
2010 | Zibotentan | Anticancer (solid tumors) | Demonstrated oxadiazoles in targeted oncology agents |
2020–2022 | Hybrid scaffolds (e.g., N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine) | Multitarget agents | Enabled synergistic activity in antimicrobial/anticancer leads [2] [9] |
The 1,3,4-oxadiazole ring functions as a privileged bioisostere, strategically replacing ester (–COO–), amide (–CONH–), or carbamate (–OCONH–) groups while preserving spatial and electronic properties. Crucially, it enhances metabolic stability by resisting enzymatic hydrolysis—a limitation of carbonyl-containing groups. Quantum chemical analyses confirm its reduced dipole moment (~1.5 D) compared to esters (~1.9 D), lowering solvation energy and improving membrane permeability. Additionally, the ring’s nitrogen atoms (N3 and N4) serve as hydrogen-bond acceptors, facilitating targeted interactions with biomacromolecules. For N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine, the exocyclic amine (–NH–) and isopropyl group augment hydrogen-bond donation and lipophilicity (clogP ≈ 1.2), optimizing bioavailability. This bioisosteric versatility is evident in cholinesterase inhibitors where oxadiazole analogs show 3–5-fold higher IC₅₀ values than ester precursors against acetylcholinesterase [5] [7] [9].
Table 2: Bioisosteric Advantages of 1,3,4-Oxadiazole Versus Traditional Functional Groups
Parameter | Ester/Amide | 1,3,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis-prone) | High (resists hydrolysis) | Improved oral bioavailability and half-life |
Hydrogen-bond capacity | Acceptor only | Dual acceptor (N,O) | Enhanced target affinity and selectivity |
Dipole moment | ~1.9 D | ~1.5 D | Increased membrane permeability (e.g., BBB penetration) |
Aromaticity | Non-aromatic | Aromatic | Planarity for π-stacking in enzyme active sites |
N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 1556450-82-8, MW: 127.15 g/mol, Formula: C₅H₉N₃O) is efficiently synthesized via cyclocondensation of propan-2-yl hydrazinecarboxylate or through iodine-mediated cyclization of N'-isopropylcarbonohydrazide derivatives. Its canonical SMILES (CC(C)NC₁=NN=CO₁) reveals a compact structure where the isopropyl group induces steric modulation, while the oxadiazole core ensures π-conjugation. NMR studies confirm anisotropic effects at H-5 (δ 8.67 ppm in DMSO-d₆) due to the electron-deficient ring. The scaffold’s reactivity permits N-alkylation (e.g., at the 2-amine) or C-5 electrophilic substitution, enabling rapid diversification. Hybridization with pyridine, as in 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives, boosts antimicrobial potency (MIC ≤ 0.78 μg/mL against S. aureus) through synergistic metal coordination and hydrogen bonding [1] [4] [6].
Table 3: Physicochemical and Structural Profile of N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular weight | 127.15 g/mol | Compliance with Lipinski’s Rule of Five |
clogP (calculated) | 1.2 | Optimal lipophilicity for cellular uptake |
Hydrogen-bond donors | 1 (N–H) | Target engagement with enzymes/receptors |
Hydrogen-bond acceptors | 3 (N,N,O) | Enhanced solubility and binding specificity |
Rotatable bonds | 2 | Conformational flexibility for target complementarity |
SMILES | CC(C)NC₁=NN=CO₁ | Enables computational screening and SAR expansion |
The scaffold’s bioactivity profile stems from synergistic effects between the 1,3,4-oxadiazole core and the isopropylamine moiety. Key pharmacological attributes include:
SAR studies emphasize that:
This scaffold enables rational construction of multitarget ligands via three strategies:
Table 4: Key Hybrid Derivatives Incorporating the N-(Propan-2-yl)-1,3,4-oxadiazol-2-amine Motif
Hybrid Scaffold | Biological Activity | Potency (IC₅₀ or MIC) | Reference |
---|---|---|---|
Triazole-oxadiazole (e.g., 5c) | Anticancer (MCF-7, HCT-116, HepG2) | 1.1–2.6 µM (vs. Doxorubicin 1.2–2.5 µM) | [2] |
Quinoxaline-oxadiazole (e.g., 9a) | Bcl-2 inhibition in HL-60 leukemia cells | >98% suppression at 10 µM | [2] |
Pyridine-oxadiazole (e.g., 3a) | Antimicrobial (S. aureus, E. coli) | MIC = 0.78–1.56 µg/mL | [4] |
Schiff base-oxadiazole (e.g., 7b) | α-Glucosidase inhibition | 0.30 µM (vs. Acarbose 38.45 µM) | [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7